N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles. Thiadiazoles are characterized by a five-membered ring that contains two nitrogen atoms and one sulfur atom. This particular compound features a methyl group and a 4-methylphenyl group attached to the thiadiazole ring, which contributes to its unique properties and potential applications in various scientific fields.
The compound is cataloged under the CAS number 87410-86-4 and can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem. It is primarily produced in the United States and is available for research purposes.
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine is classified as an organic compound with potential applications in medicinal chemistry and agricultural science due to its biological activity.
The synthesis of N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, pressure, and pH to optimize yield and purity. Industrial methods may employ batch or continuous flow processes for large-scale production.
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine has a molecular formula of and a molecular weight of approximately 219.31 g/mol.
Property | Value |
---|---|
CAS Number | 87410-86-4 |
Molecular Formula | C11H13N3S |
Molecular Weight | 219.31 g/mol |
IUPAC Name | N-methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI | InChI=1S/C11H13N3S/c1-8-... |
InChI Key | AHASXIMGHJZHNW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CC2=NN=C(S2)NC |
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets within biological systems:
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine exhibits the following physical properties:
The chemical properties include:
Toxicological data indicates that the compound may be harmful if ingested and can cause skin irritation .
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine has potential applications in various scientific fields:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2